

BMS-935177: A Technical Overview of a Reversible BTK Inhibitor

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Compound of Interest		
Compound Name:	BMS-935177	
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This technical guide provides an in-depth overview of **BMS-935177**, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial non-receptor tyrosine kinase in the TEC family, playing a pivotal role in the signaling pathways of various immune cells, including B-cells and myeloid cells.[1][2] Its inhibition is a key therapeutic strategy for a range of autoimmune diseases and B-cell malignancies.[1][3][4] This document summarizes the core mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action

BMS-935177 is a second-generation, reversible carbazole inhibitor of BTK.[1] Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP binding site of BTK, reversible inhibitors like BMS-935177 bind through non-covalent interactions.[5][6] This reversible binding offers a distinct pharmacological profile. BMS-935177 functions as an ATP-competitive inhibitor, occupying the ATP binding pocket and preventing the phosphorylation of BTK, thereby blocking downstream signaling.[6][7] This mode of action effectively suppresses B-cell receptor (BCR) and Fc receptor (FcR) signaling, which are critical for B-cell activation, proliferation, and the secretion of pro-inflammatory cytokines.[5][8][9]

Quantitative Data



The following tables summarize the key quantitative data for **BMS-935177**, providing a clear comparison of its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency of BMS-935177

Target/Assay	IC50 (nM)	Notes
Human Recombinant BTK (cell-free)	2.8[10]	Potent inhibition of BTK enzymatic activity.
Calcium Flux (human Ramos B cells)	27[10][11]	Inhibition of a key downstream event in B-cell activation.
TNFα Production (human PBMCs)	14[10][11]	Inhibition of pro-inflammatory cytokine release mediated by Fcy receptors.
Human Whole Blood CD69 Expression	550 ± 100[11]	Mean IC50 value, indicating activity in a complex biological matrix.
Mouse Whole Blood CD69 Expression	2060 ± 240[11]	Mean IC50 value, showing species-specific differences.

Table 2: Kinase Selectivity of BMS-935177



Kinase Family	Selectivity vs. BTK	Specific Kinases Inhibited (<150 nM)	Notes
TEC Family	5- to 67-fold[10]	TEC, BMX, ITK, TXK	Demonstrates good selectivity within the same kinase family.
SRC Family	>50-fold[10]	SRC (1100-fold)	Highly selective against the SRC family of kinases.
Other Kinases	-	TRKA, HER4, TRKB, RET	Other kinases inhibited with a potency of less than 150 nM.[10]

Table 3: Preclinical Pharmacokinetic Properties of BMS-935177



Species	Oral Bioavailability (%)	Plasma Protein Binding	Half-life (T1/2)	Notes
Mouse	84-100[10]	High (<1% free)	4 h (at 2 mg/kg i.v.)[10]	Excellent oral bioavailability despite low aqueous solubility.[10]
Rat	84-100[10]	High (<1% free)	5.1 h (at 2 mg/kg i.v.)[10]	Low clearance observed in single intravenous infusion studies. [10]
Dog	84-100[10]	High (<1% free)	Not specified	
Cynomolgus Monkey	84-100[10]	High (<1% free)	Not specified	_
Human	Not specified	High (<1% free) [10]	Not specified	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the characterization of **BMS-935177**.

Human Recombinant BTK Inhibition Assay

Objective: To determine the in vitro potency of **BMS-935177** in inhibiting the enzymatic activity of human recombinant BTK.

Methodology:[11]

• Prepare a reaction mixture in a 384-well plate containing:



- BMS-935177 at 11 different concentrations (dissolved in 10 mM DMSO).
- Human recombinant BTK (1 nM).
- Fluoresceinated peptide substrate (1.5 μΜ).
- ATP (20 μM, corresponding to the Km app).
- Assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO).
- The final volume of the reaction is 30 μL.
- Incubate the plate at room temperature for 60 minutes.
- Terminate the reaction by adding 45 μL of 35 mM EDTA to each well.
- Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.
- Detect the separated products using fluorescence (excitation at 488 nm, emission at 530 nm).
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mouse Anti-Collagen Antibody-Induced Arthritis (CAIA) Model

Objective: To evaluate the in vivo efficacy of **BMS-935177** in a mouse model of inflammatory arthritis.

Methodology:[11]

- Induce arthritis in mice by intraperitoneally (i.p.) injecting a mixture of four monoclonal antimouse type II collagen antibodies (1 mg of each).
- Immediately after antibody injection, begin daily oral dosing with one of the following:



- Vehicle (EtOH:TPGS:PEG300, 5:5:90).
- BMS-935177 (10 or 30 mg/kg).
- Dexamethasone (1 mg/kg) as a positive control.
- Three days after the initial antibody injection, administer 1.25 mg/kg of lipopolysaccharide (LPS) i.p. to boost the inflammatory response.
- Monitor the mice three times per week for the development and severity of paw inflammation.
- Assess paw inflammation using a clinical scoring system.

Visualizations

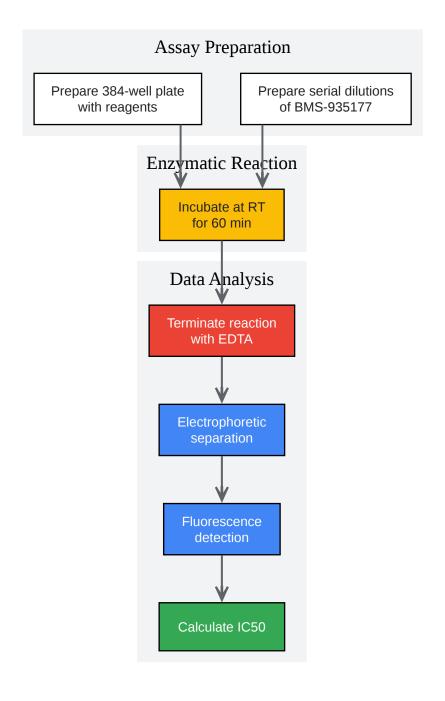
The following diagrams illustrate key concepts related to BMS-935177.



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Caption: Simplified BTK signaling pathway and the inhibitory action of BMS-935177.

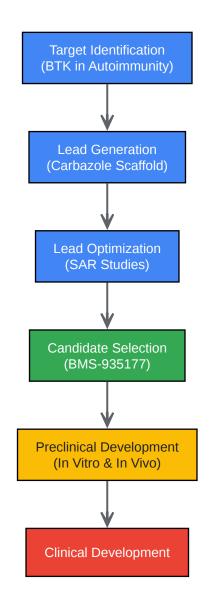




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Caption: Workflow for the in vitro human recombinant BTK inhibition assay.





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Caption: Logical progression of BMS-935177's drug discovery and development process.

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